
2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H14N2O It is a derivative of piperidine and pyridine, which are both important structures in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-methylidenepiperidine with pyridine-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde include other piperidine and pyridine derivatives, such as:
- 2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid
- 3-(1-Methylpiperidin-2-yl)pyridine
- 2-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(4-methylidenepiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-10-4-7-14(8-5-10)12-11(9-15)3-2-6-13-12/h2-3,6,9H,1,4-5,7-8H2 |
Clave InChI |
BSKUIXCGOBUELH-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCN(CC1)C2=C(C=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



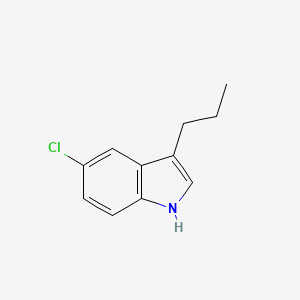
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
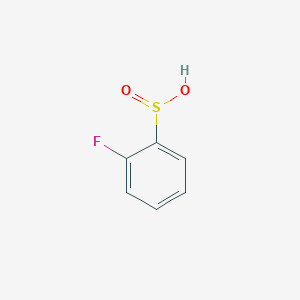


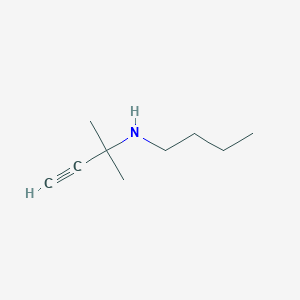
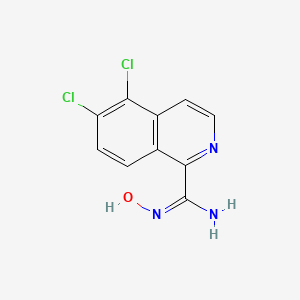
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)
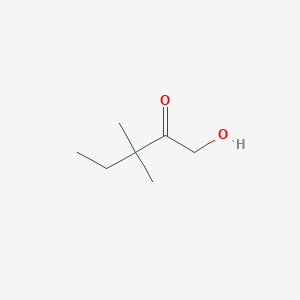
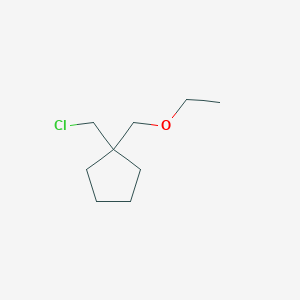
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
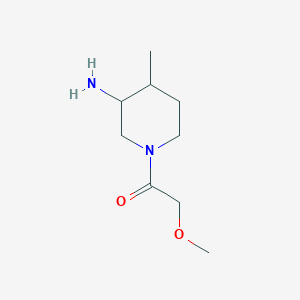
![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)
